molecular formula C14H16N4O3S B15028570 N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-isobutyramide

N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-isobutyramide

Katalognummer: B15028570
Molekulargewicht: 320.37 g/mol
InChI-Schlüssel: DSGNZBNOZKLUII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-isobutyramide is a chemical compound that belongs to the class of sulfonamides. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the pyrimidine ring and the sulfonamide group in its structure makes it a valuable compound for various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-isobutyramide typically involves the reaction of sulfadiazine with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . The reaction mechanism involves the formation of an intermediate sulfonamide, which then reacts with the isobutyryl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and environmental safety. The use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-isobutyramide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-isobutyramide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-isobutyramide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-isobutyramide is unique due to its specific combination of the pyrimidine ring and the isobutyramide group. This unique structure provides it with distinct chemical and biological properties, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C14H16N4O3S

Molekulargewicht

320.37 g/mol

IUPAC-Name

2-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide

InChI

InChI=1S/C14H16N4O3S/c1-10(2)13(19)17-11-4-6-12(7-5-11)22(20,21)18-14-15-8-3-9-16-14/h3-10H,1-2H3,(H,17,19)(H,15,16,18)

InChI-Schlüssel

DSGNZBNOZKLUII-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.